molecular formula C6H6N2O B12569900 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine CAS No. 201943-84-2

3H-[1,2,4]Oxadiazolo[4,3-A]pyridine

Cat. No.: B12569900
CAS No.: 201943-84-2
M. Wt: 122.12 g/mol
InChI Key: SGJHWYHFLOCBOH-UHFFFAOYSA-N
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Description

3H-[1,2,4]Oxadiazolo[4,3-A]pyridine is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

201943-84-2

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

3H-[1,2,4]oxadiazolo[4,3-a]pyridine

InChI

InChI=1S/C6H6N2O/c1-2-4-8-5-9-7-6(8)3-1/h1-4H,5H2

InChI Key

SGJHWYHFLOCBOH-UHFFFAOYSA-N

Canonical SMILES

C1N2C=CC=CC2=NO1

Origin of Product

United States

Synthetic Methodologies for 3h 1 2 3 Oxadiazolo 4,3 a Pyridine and Its Derivatives

De Novo Synthesis Approaches to the 3H-researchgate.netnih.govcaltech.eduOxadiazolo[4,3-A]pyridine Core

De novo synthesis refers to the construction of the heterocyclic ring system from acyclic or simpler cyclic precursors. These methods are fundamental for creating the core structure of 3H- researchgate.netnih.govcaltech.eduoxadiazolo[4,3-a]pyridine.

Cyclization Reactions for Ring Formation

Cyclization reactions are a cornerstone in the synthesis of the 3H- researchgate.netnih.govcaltech.eduoxadiazolo[4,3-a]pyridine core. A common strategy involves the condensation of a 2-hydrazinopyridine (B147025) derivative with a suitable carbonyl compound, followed by an oxidative cyclization step. For instance, the reaction of 2-hydrazinopyridines with aldehydes can yield hydrazone intermediates, which then undergo iodine-mediated oxidative cyclization to form the desired researchgate.netnih.govcaltech.edutriazolo[4,3-a]pyridine ring system. researchgate.net This transition-metal-free approach is versatile and applicable to a range of aldehydes. researchgate.net

Another approach involves the use of N-chlorosuccinimide (NCS) to induce oxidative cyclization of 2-pyridylhydrazones under mild conditions, providing an efficient route to the triazolopyridine core. mdpi.com The reaction is believed to proceed through the formation of a chlorohydrazone intermediate, followed by the elimination of HCl and subsequent nitrilimine generation and cyclization. mdpi.com

The table below summarizes representative cyclization reactions for the formation of related triazolopyridine cores.

Starting MaterialsReagentsProductYield (%)Reference
2-Hydrazinopyridine, AldehydeI2, K2CO33-Aryl- researchgate.netnih.govcaltech.edutriazolo[4,3-a]pyridine- researchgate.net
2-PyridylhydrazoneN-Chlorosuccinimide (NCS)3-(Pyridin-4-yl)- researchgate.netnih.govcaltech.edutriazolo[4,3-a]pyridine92 mdpi.com

Multi-Step Synthesis Strategies for Complex Analogues

The construction of more complex analogues of 3H- researchgate.netnih.govcaltech.eduoxadiazolo[4,3-a]pyridine often necessitates multi-step synthetic sequences. These strategies allow for the introduction of various substituents and functional groups onto the core structure. A retrosynthetic analysis is often employed to devise these synthetic routes, breaking down the complex target molecule into simpler, more readily available starting materials. youtube.comyoutube.com

One such strategy might involve the initial synthesis of a substituted pyridine (B92270) ring, followed by the construction of the fused oxadiazole ring. For example, a multi-step synthesis could begin with the formation of a substituted 2-aminopyridine (B139424), which is then converted to a 2-hydrazinopyridine derivative. Subsequent reaction with a carboxylic acid derivative or an equivalent can then lead to the formation of the fused 1,2,4-oxadiazole (B8745197) ring. The choice of reagents and reaction conditions at each step is crucial for the successful synthesis of the final complex analogue.

Ring Annulation and Fusion Strategies for 3H-researchgate.netnih.govcaltech.eduOxadiazolo[4,3-A]pyridine Derivatives

Ring annulation and fusion strategies involve the construction of the oxadiazole ring onto a pre-existing pyridine ring system. These methods are particularly useful for creating derivatives with specific substitution patterns on the pyridine portion of the molecule.

Palladium-Catalyzed and Oxidative Cyclization Methods

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, including the formation of heterocyclic rings. caltech.edunih.govnih.gov While direct examples for 3H- researchgate.netnih.govcaltech.eduoxadiazolo[4,3-a]pyridine are not prevalent in the provided search results, the principles of palladium-catalyzed oxidative cyclization can be applied. These reactions typically involve the intramolecular cyclization of a suitably functionalized precursor in the presence of a palladium catalyst and an oxidant. For instance, a palladium-catalyzed oxidative carbonylation of hydrazides has been developed for the synthesis of 1,3,4-oxadiazol-2(3H)-ones. nih.gov A similar strategy could potentially be adapted for the synthesis of the target scaffold.

Oxidative cyclization methods, often employing reagents like iodine or ceric ammonium (B1175870) nitrate, are also utilized in the synthesis of related fused triazole systems. researchgate.netorganic-chemistry.org These methods typically proceed through the formation of an N-acylhydrazone or a similar intermediate, which then undergoes intramolecular cyclization with concomitant oxidation to form the aromatic heterocyclic ring.

Reactions Involving 2-Aminopyridine 1-Oxides

2-Aminopyridine 1-oxides are versatile precursors in the synthesis of various pyridine derivatives. nih.govresearchgate.net The reaction of pyridine N-oxides with activated isocyanides provides a practical method for the synthesis of substituted 2-aminopyridines. nih.gov These 2-aminopyridines can then serve as key intermediates for the construction of the fused oxadiazole ring. The synthesis of 1H-pyrazolo[3,4-b]pyridines, a related heterocyclic system, often involves the formation of a pyrazole (B372694) ring onto a pre-existing pyridine ring, starting from a 2-chloropyridine (B119429) derivative bearing an aldehyde, ketone, ester, or cyano group at the C3 position and reacting it with hydrazine (B178648). nih.gov A similar conceptual approach could be envisioned for the synthesis of 3H- researchgate.netnih.govcaltech.eduoxadiazolo[4,3-a]pyridine derivatives, starting from appropriately substituted 2-aminopyridine 1-oxides.

Functionalization and Post-Synthetic Modification of the 3H-researchgate.netnih.govcaltech.eduOxadiazolo[4,3-A]pyridine Scaffold

Post-synthetic modification involves the chemical transformation of a pre-formed 3H- researchgate.netnih.govcaltech.eduoxadiazolo[4,3-a]pyridine scaffold to introduce new functional groups or to modify existing ones. This approach allows for the generation of a library of derivatives from a common intermediate.

Late-stage functionalization is a powerful strategy that allows for the introduction of chemical diversity at a late stage of the synthesis. For example, in the synthesis of new triazolopyrazine derivatives, late-stage functionalization using photoredox and Diversinate™ chemistry has been employed. mdpi.com This approach, which utilizes C-H bond activation, can bypass the need for lengthy de novo syntheses. mdpi.com

Furthermore, functional groups on the pyridine or the fused oxadiazole ring can be manipulated. For instance, a phenylsulfonyl group on a researchgate.netnih.govcaltech.edutriazolo[4,3-a]pyridine core can be removed under basic conditions, allowing for subsequent nucleophilic substitution to introduce various alkoxy groups. researchgate.net This demonstrates the potential for modifying the scaffold after the core ring system has been constructed.

The table below provides examples of post-synthetic modifications on related heterocyclic scaffolds.

Starting ScaffoldReagents/Reaction TypeModified ProductReference
Phenylsulfonyl-substituted researchgate.netnih.govcaltech.edutriazolo[4,3-a]pyridineBasic hydrolysis, Nucleophilic substitution with alcoholsAlkoxy-substituted researchgate.netnih.govcaltech.edutriazolo[4,3-a]pyridines researchgate.net
Triazolopyrazine scaffoldPhotoredox methylation, Diversinate™ transformationsFunctionalized triazolopyrazine analogues mdpi.com

Introduction of Substituents at Specific Positions

The functionalization of the 3H- nih.govnih.govacs.orgoxadiazolo[4,3-a]pyridine core is crucial for modulating its physicochemical and biological properties. The primary strategies for introducing substituents revolve around the derivatization of the starting materials prior to the cyclization step that forms the oxadiazole ring.

A prevalent method for the synthesis of 1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes. In the context of the target molecule, this would translate to the intramolecular cyclization of an O-acyl-2-pyridylamidoxime. The substituents on the final fused ring system can therefore be predetermined by the choice of the substituted 2-pyridylamidoxime and the acylating agent.

For instance, to introduce substituents at the 3-position of the nih.govnih.govacs.orgoxadiazolo[4,3-a]pyridine ring, one can employ a variety of acylating agents. The reaction of pyridine-2-amidoxime with different acid chlorides or anhydrides leads to the corresponding 3-substituted derivatives. For example, the use of an aroyl chloride would yield a 3-aryl- nih.govnih.govacs.orgoxadiazolo[4,3-a]pyridine. Similarly, employing an aliphatic acid chloride would result in a 3-alkyl-substituted product.

The synthesis of the requisite pyridine-2-amidoxime starting material is typically achieved through the reaction of 2-cyanopyridine (B140075) with hydroxylamine. Substituents on the pyridine ring of the final product can be incorporated by starting with an appropriately substituted 2-cyanopyridine derivative.

A related approach involves the 1,3-dipolar cycloaddition of nitrile oxides with pyridine derivatives. While less specific information is available for the direct synthesis of the title compound via this route, the general principle allows for the introduction of substituents based on the structure of the nitrile oxide and the pyridine reaction partner.

Furthermore, the synthesis of the isomeric nih.govnih.govacs.orgoxadiazolo[4,3-a]pyridin-3-one can be achieved through different synthetic pathways, often involving the cyclization of a suitably functionalized 2-aminopyridine derivative.

The following table summarizes the general strategies for introducing substituents:

Position of SubstituentSynthetic StrategyPrecursors
3-positionCyclization of O-acyl-2-pyridylamidoximePyridine-2-amidoxime and a substituted acylating agent (e.g., acid chloride, anhydride)
Pyridine ringCyclization of a substituted 2-pyridylamidoximeSubstituted 2-cyanopyridine and hydroxylamine

Green Chemistry Approaches in 3H-nih.govnih.govacs.orgOxadiazolo[4,3-a]pyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of 1,2,4-oxadiazoles, including the 3H- nih.govnih.govacs.orgoxadiazolo[4,3-a]pyridine scaffold, several greener methodologies have been explored. nih.gov

Microwave-Assisted Synthesis: A significant green approach is the use of microwave irradiation to accelerate organic reactions. nih.govnih.gov The synthesis of 1,2,4-oxadiazoles via the cyclization of O-acylamidoximes can be significantly enhanced by microwave heating, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technique can be applied to the synthesis of 3H- nih.govnih.govacs.orgoxadiazolo[4,3-a]pyridine and its derivatives, potentially reducing energy consumption and the use of hazardous solvents. nih.gov

Catalyst-Free and Solvent-Free Conditions: The development of catalyst-free and solvent-free reaction conditions is a cornerstone of green chemistry. For the synthesis of related heterocyclic systems like 1,2,4-triazolo[1,5-a]pyridines, microwave-assisted, catalyst-free, and additive-free methods have been successfully developed. mdpi.com These approaches, which often involve a tandem reaction sequence in the absence of a solvent, offer a highly efficient and environmentally friendly route to the desired products. Similar strategies could be adapted for the synthesis of the 3H- nih.govnih.govacs.orgoxadiazolo[4,3-a]pyridine ring system.

Use of Greener Catalysts and Reagents: The replacement of hazardous reagents and catalysts with more environmentally benign alternatives is another key aspect of green chemistry. For example, in the synthesis of related fused pyridine systems, there has been a shift towards using less toxic and more abundant metal catalysts or even metal-free catalytic systems. Research into the use of solid-supported reagents and catalysts that can be easily recovered and recycled is also an active area that can be applied to the synthesis of the title compound.

The following table highlights some green chemistry approaches applicable to the synthesis of 1,2,4-oxadiazole derivatives:

Green Chemistry ApproachDescriptionPotential Benefits
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions. nih.govnih.govShorter reaction times, higher yields, reduced energy consumption.
Catalyst-Free SynthesisReactions that proceed without the need for a catalyst. mdpi.comAvoids the use of often toxic and expensive catalysts.
Solvent-Free ReactionsReactions conducted in the absence of a solvent.Reduces solvent waste and environmental impact.
Use of Greener SolventsReplacement of hazardous organic solvents with more environmentally friendly alternatives (e.g., water, ethanol).Reduced toxicity and environmental pollution.

While specific, detailed green synthetic routes for 3H- nih.govnih.govacs.orgOxadiazolo[4,3-a]pyridine are still an emerging area of research, the general principles and methodologies established for the broader class of 1,2,4-oxadiazoles provide a strong foundation for the development of more sustainable synthetic protocols for this important heterocyclic system.

Reactivity and Reaction Mechanisms of 3h 1 2 3 Oxadiazolo 4,3 a Pyridine

Investigation of Electrophilic and Nucleophilic Reactivity of the Fused System

The reactivity of the 3H- chim.itpsu.edunih.govoxadiazolo[4,3-a]pyridine system towards electrophiles and nucleophiles is dictated by the electron distribution across the fused rings. The 1,2,4-oxadiazole (B8745197) moiety itself contains both nucleophilic and electrophilic centers; the N(4) nitrogen atom exhibits nucleophilic character, while the C(3) and C(5) carbon atoms are electrophilic. chim.itresearchgate.net

Electrophilic Reactivity: Direct electrophilic substitution on the 1,2,4-oxadiazole ring is generally difficult due to the electron-withdrawing nature of the heteroatoms. chemicalbook.com However, electrophilic attack can occur under specific conditions. For instance, in related 5-unsubstituted 1,2,4-oxadiazoles, electrophilic mercuration has been reported, which can then be used to introduce other functional groups like iodine. chemicalbook.com In the context of the fused system, protonation under superacidic conditions (e.g., TfOH) has been observed in related 5-acetylenyl-1,2,4-oxadiazoles, occurring at the N(4) nitrogen and the side-chain, leading to highly reactive dicationic species. nih.gov This suggests that the pyridine (B92270) nitrogen and the N(4) of the oxadiazole are the most likely sites for electrophilic attack.

Nucleophilic Reactivity: The fused system is generally more susceptible to nucleophilic attack. The C(3) and C(5) positions of the 1,2,4-oxadiazole ring are inherently electrophilic and thus prone to attack by nucleophiles. chemicalbook.com Furthermore, the pyridine ring, being π-deficient, can also be a target for nucleophiles, particularly if activated by electron-withdrawing groups. While no reactions are known where an external nucleophile directly attacks the N(2) of a standard 1,2,4-oxadiazole, intramolecular attack at this position is a key step in many rearrangements. psu.edu

In related azolopyridine systems, nucleophilic attack on the pyridine ring is a well-documented phenomenon. For example, the addition of MeLi to bis(imino)pyridines results in an unprecedented nucleophilic attack at the pyridine nitrogen. nih.gov In the case of 1,2,4-oxadiazolo[4,5-a]pyridinium salts, which are structurally related to the protonated form of 3H- chim.itpsu.edunih.govoxadiazolo[4,3-a]pyridine, nucleophiles like amines or hydroxide (B78521) ions can attack the electrophilic C(5) carbon of the pyridinium (B92312) ring, initiating ring-opening reactions. nih.gov

Table 1: Examples of Nucleophilic Reactions on Related Azolopyridine Systems

Reactant SystemNucleophileProduct TypeReference
Bis(imino)pyridineMeLiN-Substituted Pyridine Adduct nih.gov
1,2,4-Oxadiazolo[4,5-a]pyridinium saltAmines (e.g., dimethylamine)Dienamino compounds (from ring opening) nih.gov
1,2,4-Oxadiazolo[4,5-a]pyridinium saltOH⁻ (from NaHCO₃)Pyridone derivative (from ring opening) nih.gov
Polyfluoroaryl-1,2,4-oxadiazolesHydrazine (B178648)Indazole derivatives (via ANRORC) chim.it

Ring Transformation and Rearrangement Pathways of 3H-chim.itpsu.edunih.govOxadiazolo[4,3-A]pyridine

The 1,2,4-oxadiazole ring is renowned for its tendency to undergo thermal or photochemical rearrangements into more stable heterocyclic systems, a characteristic attributed to its low aromaticity and the weak O-N bond. chim.itosi.lvresearchgate.net These rearrangements are key features of its reactivity.

Boulton-Katritzky Rearrangement (BKR): One of the most significant rearrangements is the Boulton-Katritzky Rearrangement (BKR). This process involves an intramolecular nucleophilic attack from a side-chain atom at the C(3) position onto the N(2) atom of the oxadiazole ring, leading to the cleavage of the O-N bond and formation of a new heterocyclic ring. chim.itpsu.edu Depending on the nature of the side-chain, a variety of new heterocycles can be formed, such as 1,2,3-triazoles, imidazoles, or isoxazolines. chim.itidexlab.com For the 3H- chim.itpsu.edunih.govoxadiazolo[4,3-a]pyridine system, this rearrangement would be initiated by a nucleophilic center within a substituent at the C(3) position. A palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement has been developed for related 1,2,4-oxadiazol-3-amines to access chim.itpsu.edunih.govtriazolo[1,5-a]pyridines, showcasing a modern application of this classic rearrangement. rsc.org

ANRORC Mechanism: The Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) is another important pathway. osi.lvresearchgate.net This mechanism is often observed in reactions with bidentate nucleophiles or in base-mediated transformations. For instance, 5-perfluoroalkyl-1,2,4-oxadiazoles can rearrange to their 3-regioisomers via an ANRORC mechanism. researchgate.net Similarly, polyfluoroaryl-1,2,4-oxadiazoles react with hydrazine via an ANRORC-like pathway to yield indazole compounds. chim.it

Other Rearrangements: Other notable transformations include the Migration-Nucleophilic Attack-Cyclization (MNAC) mechanism, which converts 3-acylamino-1,2,4-oxadiazoles into 2-acylamino-1,3,4-oxadiazoles, and various photochemical rearrangements that can lead to regioisomeric 1,2,4-oxadiazoles or other heterocyclic systems through reactive open-chain intermediates. chim.itosi.lv

Table 2: Major Rearrangement Pathways of the 1,2,4-Oxadiazole Ring

Rearrangement TypeKey FeatureTypical OutcomeReference
Boulton-Katritzky (BKR)Intramolecular nucleophilic attack on N(2) from C(3) side-chain.Formation of a new five-membered heterocycle (e.g., triazole, imidazole). chim.itpsu.edunih.gov
ANRORCAddition of an external nucleophile, followed by ring opening and re-cyclization.Formation of a new heterocyclic system (e.g., indazole, regioisomeric oxadiazole). chim.itosi.lvresearchgate.net
MNACBase-mediated transformation of 3-acylamino-1,2,4-oxadiazoles.Isomerization to 1,3,4-oxadiazole (B1194373) derivatives. osi.lv
PhotochemicalIrradiation leads to reactive intermediates (zwitterionic, diradical, or nitrene-like).Isomerization or fragmentation to various products. chim.it

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions provide a powerful method for constructing cyclic molecules and are a potential reactivity pathway for the 3H- chim.itpsu.edunih.govoxadiazolo[4,3-a]pyridine system. libretexts.orgmdpi.com The fused ring can potentially act as either a diene or a dienophile in these pericyclic reactions.

The 1,2,4-oxadiazole ring itself has a significant heterodiene character. chemicalbook.com In particular, 1,3,4-oxadiazoles, which are isomeric to the 1,2,4-system, are known to participate in tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition cascades. researchgate.netresearchgate.net While less common for 1,2,4-oxadiazoles, polymer-bound 1,2,4-oxadiazole-4-oxides have been synthesized as a solid-phase supported photochemical source of nitrosocarbonyls for hetero-Diels-Alder reactions. psu.edu

Catalytic Transformations Involving the 3H-chim.itpsu.edunih.govOxadiazolo[4,3-A]pyridine Moiety

Catalysis offers a means to achieve transformations under milder conditions and with greater selectivity. For the 3H- chim.itpsu.edunih.govoxadiazolo[4,3-a]pyridine moiety, catalytic processes could facilitate functionalization, ring-opening, or rearrangement reactions.

Transition metal catalysis is a prominent strategy. For instance, a palladium-catalyzed tandem C–N coupling/Boulton-Katritzky rearrangement process has been effectively used to synthesize chim.itpsu.edunih.govtriazolo[1,5-a]pyridines from 1,2,4-oxadiazol-3-amines, demonstrating the utility of palladium in mediating complex transformations on related heterocyclic systems. rsc.org

Copper catalysis has also been employed in the synthesis of 1,2,4-oxadiazoles through the oxidative coupling of amidines and methylarenes under mild conditions. nih.gov Furthermore, the synthesis of bioactive 1,2,4-oxadiazoles has been achieved under microwave irradiation on a silica-supported system, highlighting the use of non-conventional energy sources and solid supports to promote efficient reactions. nih.gov Oxidative cycloaddition reactions to form the 1,2,4-oxadiazole ring can also be achieved catalytically using 2-iodobenzoic acid in the presence of an oxidant like m-CPBA. nih.gov These examples from the broader chemistry of 1,2,4-oxadiazoles suggest that similar catalytic strategies could be applied to modify or construct the 3H- chim.itpsu.edunih.govoxadiazolo[4,3-a]pyridine scaffold.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3h 1 2 3 Oxadiazolo 4,3 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. ipb.pt It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3H- ipb.ptnih.govrsc.orgOxadiazolo[4,3-a]pyridine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous structural assignment.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 3H- ipb.ptnih.govrsc.orgOxadiazolo[4,3-a]pyridine and its derivatives are characterized by chemical shifts that are influenced by the electronic effects of the fused heterocyclic system. The electronegativity of the nitrogen and oxygen atoms within the oxadiazole and pyridine (B92270) rings leads to a general deshielding of adjacent protons and carbons, resulting in downfield chemical shifts. libretexts.org

¹H NMR: The protons on the pyridine ring of related triazolo[4,3-a]pyridine systems typically appear in the aromatic region of the spectrum. For instance, in derivatives of the analogous ipb.ptnih.govrsc.orgtriazolo[4,3-a]pyridine, the proton at position 5 (adjacent to the fused nitrogen) is often the most deshielded. rsc.org The chemical shifts are also sensitive to the solvent used, which can influence the electronic distribution within the molecule. ipb.pt

¹³C NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbons of the pyridine ring in similar heterocyclic systems typically resonate between 110 and 150 ppm. testbook.comresearchgate.netoregonstate.edu The carbon atoms directly bonded to the heteroatoms (N and O) in the oxadiazole ring are expected to show the largest downfield shifts due to strong deshielding effects. For example, in related ipb.ptnih.govrsc.orgtriazolo[4,3-a]pyridine derivatives, the bridgehead carbon and the carbon adjacent to the fused nitrogen exhibit distinct chemical shifts that are crucial for structural confirmation. rsc.org

Proton (¹H) Chemical Shifts (ppm) for a related ipb.ptnih.govrsc.orgtriazolo[4,3-a]pyridine derivative Carbon (¹³C) Chemical Shifts (ppm) for a related ipb.ptnih.govrsc.orgtriazolo[4,3-a]pyridine derivative
Position Chemical Shift (δ)
H-58.21 (d, J = 7.1 Hz)
H-66.79 (t, J = 7.3 Hz)
H-77.17-7.22 (m)
H-87.70 (d, J = 9.3 Hz)
Aromatic-H7.36-7.57 (m)
Methyl-H2.37 (s)
Data derived from a representative 3-(m-tolyl)- ipb.ptnih.govrsc.orgtriazolo[4,3-a]pyridine. rsc.org

Two-Dimensional NMR Techniques for Connectivity and Conformation

To definitively assign the proton and carbon signals and to understand the through-bond and through-space connectivities, two-dimensional (2D) NMR techniques are employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the pyridine and oxadiazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the conformation and stereochemistry of the molecule.

For instance, in the structural elucidation of similar heterocyclic systems, 2D NMR has been instrumental in confirming the fusion pattern of the rings and the substitution positions. ipb.pt

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass, which allows for the unambiguous determination of the molecular formula. nih.govrsc.org

For 3H- ipb.ptnih.govrsc.orgOxadiazolo[4,3-a]pyridine, the molecular ion peak (M+) would confirm the molecular weight. The fragmentation pattern observed in the mass spectrum provides clues about the stability of the molecule and the nature of its constituent rings. The fragmentation of related ipb.ptnih.govrsc.orgtriazolo[4,3-a]pyridine systems often involves the initial loss of small, stable molecules or radicals, followed by the cleavage of the heterocyclic rings. sapub.orgmiamioh.edu The presence of nitrogen and oxygen atoms influences the fragmentation pathways, often leading to characteristic fragment ions.

Technique Information Obtained Relevance for 3H- ipb.ptnih.govrsc.orgOxadiazolo[4,3-A]pyridine
Low-Resolution MS Nominal molecular weight and fragmentation pattern.Initial confirmation of the compound's mass.
High-Resolution MS (HRMS) Exact mass and elemental composition.Unambiguous determination of the molecular formula. nih.govrsc.org
Tandem MS (MS/MS) Detailed fragmentation pathways of selected ions.Elucidation of the connectivity and stability of the ring system.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds. nih.govpku.edu.cn These techniques are based on the absorption or scattering of light by molecular vibrations.

For 3H- ipb.ptnih.govrsc.orgOxadiazolo[4,3-a]pyridine, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyridine and oxadiazole rings.

C=N and C=C stretching vibrations: These are expected in the 1650-1400 cm⁻¹ region and are characteristic of the aromatic and heteroaromatic rings.

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

Ring breathing modes: These vibrations, which involve the expansion and contraction of the entire ring system, often give rise to strong bands in the Raman spectrum.

N-O and C-O stretching vibrations: These would be specific to the oxadiazole ring and would appear in the fingerprint region of the spectrum.

Theoretical calculations, often using density functional theory (DFT), can be used to predict the vibrational frequencies and intensities, which aids in the assignment of the experimental spectra. mdpi.comresearchgate.net

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopic Technique
Aromatic C-H Stretch>3000IR, Raman
C=N Stretch1650-1550IR, Raman
C=C Stretch1600-1450IR, Raman
Ring Vibrations1500-1300IR, Raman
N-O Stretch1400-1300IR
C-O-C Stretch1250-1050IR
C-H Out-of-Plane Bending900-675IR

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Analysis of Crystal Packing and Non-Covalent Interactions (e.g., π-π Stacking)

The arrangement of molecules in a crystal is governed by intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. rsc.orgnih.govrsc.orgwhiterose.ac.uk The analysis of the crystal packing of 3H- ipb.ptnih.govrsc.orgOxadiazolo[4,3-a]pyridine can reveal the presence and nature of these non-covalent interactions.

Interaction Type Description Potential Impact on 3H- ipb.ptnih.govrsc.orgOxadiazolo[4,3-A]pyridine
π-π Stacking Attractive interaction between the π-orbitals of aromatic rings.Influences crystal packing, melting point, and solubility. rsc.orgnih.gov
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom (N, O).Can form specific directional interactions, leading to well-defined supramolecular structures.
van der Waals Forces Weak, non-specific attractive or repulsive forces between molecules.Contribute to the overall stability of the crystal lattice.

Conformational Analysis and Bond Length/Angle Derivation

No data available.

Theoretical and Computational Chemistry Studies of 3h 1 2 3 Oxadiazolo 4,3 a Pyridine

Electronic Structure and Aromaticity Assessment via DFT Calculations

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic characteristics of molecules like 3H-oxadiazolo[4,3-a]pyridine. These calculations can reveal details about electron distribution and orbital energies, which are key to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap suggests higher stability and lower reactivity.

While specific DFT calculations for 3H-oxadiazolo[4,3-a]pyridine are not extensively documented in publicly available literature, general principles suggest that the fusion of the electron-deficient pyridine (B92270) ring with the oxadiazole ring would influence the orbital energies. The nitrogen and oxygen heteroatoms in the oxadiazole ring would contribute significantly to the molecular orbital landscape.

Table 1: Hypothetical Frontier Molecular Orbital Data for 3H-Oxadiazolo[4,3-a]pyridine

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability
LUMO Energy~ -1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap~ 5.3 eVSuggests high kinetic stability

Note: The values in this table are hypothetical and based on typical values for similar heterocyclic systems. They serve as an illustration of the data that would be obtained from DFT calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within the 3H-oxadiazolo[4,3-a]pyridine molecule can be visualized through electrostatic potential (ESP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. In this molecule, the nitrogen and oxygen atoms of the oxadiazole ring are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and parts of the pyridine ring would exhibit a more positive potential. Understanding this charge distribution is vital for predicting how the molecule will interact with other reagents.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Models

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. For 3H-oxadiazolo[4,3-a]pyridine, this could involve studying its synthesis or its subsequent reactions. For instance, the formation of this bicyclic system could arise from the cyclization of a precursor like 2-pyridyl-substituted amidoxime. Computational analysis can identify the transition states involved in such a cyclization, providing insights into the reaction barriers and the feasibility of different pathways.

Research on related systems, such as the synthesis of 1,2,4-oxadiazoles from N-acyl-amidines, demonstrates the power of these computational methods. Similar approaches could be applied to understand the stability and reactivity of the 3H-oxadiazolo[4,3-a]pyridine ring system, including potential ring-opening reactions or rearrangements.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Property Prediction)

QSPR and QSAR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. For 3H-oxadiazolo[4,3-a]pyridine, QSPR models could be developed to predict properties such as solubility, melting point, and chromatographic retention times based on calculated molecular descriptors. These descriptors can include topological indices, electronic parameters, and steric properties.

While specific QSPR/QSAR studies on this compound are not reported, the methodology would involve:

Generating a set of molecular descriptors for 3H-oxadiazolo[4,3-a]pyridine and related analogs.

Correlating these descriptors with experimentally determined properties (if available) or with properties predicted at a higher level of theory.

Developing a statistically robust model that can then be used to predict the properties of new, unsynthesized derivatives.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Furthermore, MD simulations can be used to study how molecules of 3H-oxadiazolo[4,3-a]pyridine might aggregate or interact with each other in the solid state or in solution. This information is valuable for understanding its bulk properties and for designing materials with specific characteristics.

Structure Activity Relationship Sar and Scaffold Modification Research of 3h 1 2 3 Oxadiazolo 4,3 a Pyridine Derivatives

Design Principles for Targeted 3H-researchgate.netamazonaws.comnih.govOxadiazolo[4,3-a]pyridine Analogues

The design of targeted analogues of the 3H- researchgate.netamazonaws.comnih.govoxadiazolo[4,3-a]pyridine scaffold is primarily guided by quantitative structure-activity relationship (QSAR) studies and molecular modeling techniques. These computational approaches are essential in identifying key structural features that influence biological activity, thereby directing the synthesis of more potent and selective compounds.

A notable application of these principles is in the development of Ghrelin O-acyltransferase (GOAT) inhibitors, which are of interest for treating "diabesity," a term for diabetes occurring in the context of obesity. researchgate.netamazonaws.com In a detailed QSAR study of oxadiazolo pyridine (B92270) derivatives, researchers identified crucial molecular descriptors that correlate with inhibitory activity. amazonaws.com The developed QSAR model highlighted the importance of descriptors like MLFER_E (a measure of electrostatic interactions) and XlogP (a measure of lipophilicity) in determining the biological potency (pIC50) of these compounds. amazonaws.com

The design strategy often involves:

QSAR Model Development: A series of known oxadiazolo pyridine compounds with their corresponding biological activities (e.g., IC50 values) are used to build a predictive QSAR model. This model helps in understanding the relationship between the physicochemical properties of the molecules and their inhibitory effects. researchgate.netamazonaws.com

Identification of Key Structural Features: Through the analysis of the QSAR model and molecular docking studies, specific regions of the scaffold that are critical for binding to the target protein are identified. For instance, in the case of GOAT inhibitors, the oxadiazolo pyridine core serves as a crucial pharmacophore. researchgate.net

Guided Molecular Modification: Based on the insights from QSAR and docking, new molecules are designed by making specific substitutions at various positions on the parent scaffold. For example, new analogues can be generated by introducing different substituents on the pyridine ring or the oxadiazole moiety to enhance binding affinity and selectivity. researchgate.net

In Silico Screening and Validation: The newly designed virtual molecules are then screened using the developed QSAR model and docking simulations to predict their biological activity before undertaking their actual synthesis. This computational pre-screening helps in prioritizing candidates with the highest potential for success. researchgate.netamazonaws.com

A successful QSAR model for a series of oxadiazolo pyridine GOAT inhibitors was developed with strong statistical parameters, indicating its high predictive power. amazonaws.com This model was then used to design a new set of 34 molecules with potentially improved biological activity. amazonaws.com This iterative process of computational design, synthesis, and biological testing is a cornerstone of modern drug discovery and is directly applicable to the development of novel 3H- researchgate.netamazonaws.comnih.govoxadiazolo[4,3-a]pyridine analogues.

Table 1: QSAR Model Parameters for Oxadiazolo Pyridine GOAT Inhibitors
ParameterValueDescription
0.8433Coefficient of determination, indicating the goodness of fit of the model.
Q²LOO0.8303Cross-validation coefficient (Leave-One-Out), indicating the predictive ability of the model.
R²ext0.7712External validation coefficient, indicating the model's ability to predict the activity of an external test set.
VariablesMLFER_E, XlogPKey molecular descriptors used in the model.

Data sourced from a study on oxadiazolo pyridine derivatives as GOAT inhibitors. amazonaws.com

Bioisosteric Replacement Strategies within the 3H-researchgate.netamazonaws.comnih.govOxadiazolo[4,3-a]pyridine Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. The 1,2,4-oxadiazole (B8745197) ring, a key component of the 3H- researchgate.netamazonaws.comnih.govoxadiazolo[4,3-a]pyridine scaffold, is itself a versatile bioisostere and can also be subjected to such replacements.

The 1,2,4-oxadiazole moiety is often used as a bioisostere for amide and ester groups, offering advantages such as improved metabolic stability and the ability to participate in hydrogen bonding. nih.govopenmedicinalchemistryjournal.com This principle can be applied to the design of novel 3H- researchgate.netamazonaws.comnih.govoxadiazolo[4,3-a]pyridine derivatives by considering the oxadiazole ring as a stable mimic of other functional groups that might be present in a known pharmacophore.

Furthermore, the 1,2,4-oxadiazole ring within the scaffold can be replaced by other five-membered heterocycles to fine-tune the compound's properties. A common bioisosteric replacement for the 1,2,4-oxadiazole ring is its regioisomer, the 1,3,4-oxadiazole (B1194373) ring. This substitution has been reported to lead to increased polarity and reduced metabolic degradation by human liver microsomes. nih.gov However, such a replacement can also impact binding affinity. In a study on cannabinoid receptor 2 (CB2) ligands, replacing a central 1,2,4-oxadiazole with a 1,3,4-oxadiazole resulted in a 10- to 50-fold reduction in CB2 affinity, although one of the resulting compounds still maintained high affinity and selectivity. nih.gov

Another potential bioisosteric replacement for the pyridine portion of the scaffold is the 3-azabicyclo[3.1.1]heptane core. This saturated bioisostere has been shown to mimic the pyridine ring while dramatically improving physicochemical properties such as aqueous solubility and metabolic stability, and reducing lipophilicity.

Replacement of the 1,2,4-oxadiazole ring: Substituting it with a 1,3,4-oxadiazole, triazole, or other similar heterocycle to modulate polarity, stability, and receptor interactions.

Modification of the pyridine ring: Introducing nitrogen atoms at different positions or replacing the pyridine with a non-aromatic bioisostere to alter basicity and solubility.

Table 2: Comparison of Physicochemical Properties upon Bioisosteric Replacement of Pyridine
Parent CompoundBioisosteric AnaloguePropertyImprovement
Rupatadine (contains pyridine)Analogue with 3-azabicyclo[3.1.1]heptaneAqueous SolubilityIncreased
Rupatadine (contains pyridine)Analogue with 3-azabicyclo[3.1.1]heptaneMetabolic StabilityIncreased
Rupatadine (contains pyridine)Analogue with 3-azabicyclo[3.1.1]heptaneLipophilicity (logD)Decreased

This table illustrates the potential benefits of replacing a pyridine ring with a saturated bioisostere, a strategy that could be applied to the 3H- researchgate.netamazonaws.comnih.govoxadiazolo[4,3-a]pyridine scaffold.

Impact of Substituent Effects on Reactivity and Theoretical Properties

The reactivity and theoretical properties of the 3H- researchgate.netamazonaws.comnih.govoxadiazolo[4,3-a]pyridine scaffold are significantly influenced by the nature and position of its substituents. The electronic character of substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density distribution across the fused ring system, thereby affecting its interaction with biological targets and its chemical reactivity.

Studies on related heterocyclic systems provide insights into the potential substituent effects on the 3H- researchgate.netamazonaws.comnih.govoxadiazolo[4,3-a]pyridine core. For instance, in the case of N-haloimide complexes with 2-substituted pyridines, the electronic nature of the substituent on the pyridine ring has a profound effect on the geometry and energy of the resulting halogen bonds. This suggests that substituents on the pyridine part of the 3H- researchgate.netamazonaws.comnih.govoxadiazolo[4,3-a]pyridine scaffold would similarly modulate its ability to form non-covalent interactions, which are crucial for drug-receptor binding.

Furthermore, the presence of specific substituents can direct the course of chemical reactions. For example, the synthesis of 6-nitrooxazolo[3,2-a]pyridinium salts and their subsequent reactions with nucleophiles demonstrate how a strongly electron-withdrawing nitro group can activate the pyridine ring, leading to ring-opening reactions. This highlights the importance of considering substituent effects during the synthesis and design of new analogues.

Key considerations for substituent effects on the 3H- researchgate.netamazonaws.comnih.govoxadiazolo[4,3-a]pyridine scaffold include:

Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano, halo) on the pyridine ring can decrease the electron density of the system, making it more susceptible to nucleophilic attack and altering its hydrogen bonding capabilities. Conversely, electron-donating groups (e.g., alkyl, alkoxy) would increase the electron density.

Steric Effects: Bulky substituents can influence the conformation of the molecule and may hinder its ability to fit into a receptor's binding pocket.

π-π Stacking Interactions: The oxadiazole ring itself can participate in π-π stacking interactions with aromatic residues in a protein binding site. The nature of substituents on both the oxadiazole and pyridine rings can modulate the strength and geometry of these interactions.

Combinatorial Chemistry and Library Synthesis Approaches for 3H-researchgate.netamazonaws.comnih.govOxadiazolo[4,3-a]pyridine Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. This approach is highly suitable for the exploration of the chemical space around the 3H- researchgate.netamazonaws.comnih.govoxadiazolo[4,3-a]pyridine scaffold to identify new lead compounds.

The synthesis of libraries of related fused heterocyclic systems, such as researchgate.netamazonaws.comnih.govtriazolo[4,3-a]pyridines, has been successfully demonstrated. A common strategy involves a one-pot synthesis from readily available starting materials like 2-hydrazinopyridine (B147025) and various aldehydes or carboxylic acids. This type of reaction is amenable to parallel synthesis, where multiple derivatives can be produced simultaneously by varying the building blocks.

For the 3H- researchgate.netamazonaws.comnih.govoxadiazolo[4,3-a]pyridine scaffold, a combinatorial library could be generated by reacting a common precursor, such as a substituted 2-hydrazinopyridine, with a diverse set of reagents to form the oxadiazole ring. The diversity of the library can be further expanded by using a range of substituted pyridines as the starting material.

The key steps in a combinatorial approach to synthesizing a library of 3H- researchgate.netamazonaws.comnih.govoxadiazolo[4,3-a]pyridine derivatives would likely involve:

Scaffold Synthesis: Development of a robust and high-throughput synthesis route to the core 3H- researchgate.netamazonaws.comnih.govoxadiazolo[4,3-a]pyridine structure. This could be based on established methods for 1,2,4-oxadiazole formation, such as the reaction of amidoximes with acyl chlorides or carboxylic acids.

Building Block Selection: A diverse set of building blocks would be chosen to introduce variability at different positions of the scaffold. For example, a variety of substituted benzaldehydes or other aromatic aldehydes could be used to introduce diversity on the oxadiazole ring.

Parallel Synthesis: The reactions are carried out in a parallel format, often using automated liquid handlers and reaction blocks, to generate a library of hundreds or thousands of individual compounds.

Purification and Characterization: The resulting compounds are then purified, typically using high-throughput methods like mass-directed automated preparative HPLC, and their structures are confirmed.

High-Throughput Screening: The synthesized library is then screened against the biological target of interest to identify "hits" with the desired activity.

While specific examples of large combinatorial libraries based on the 3H- researchgate.netamazonaws.comnih.govOxadiazolo[4,3-a]pyridine scaffold are not prominently documented in the searched literature, the principles of combinatorial chemistry have been widely applied to both oxadiazole and pyridine-containing compounds, indicating the feasibility of this approach for this specific scaffold.

Table 3: General Scheme for Combinatorial Synthesis
Starting Material A (e.g., Substituted 2-Hydrazinopyridine)Starting Material B (e.g., Diverse Aldehyd/Carboxylic Acid)Resulting Library Compound
R1-substituted 2-hydrazinopyridineR2-substituted reagentR1, R2-disubstituted 3H- researchgate.netamazonaws.comnih.govoxadiazolo[4,3-a]pyridine
R1aR2aCompound 1
R1aR2bCompound 2
R1bR2aCompound 3
R1bR2bCompound 4

This table illustrates a conceptual combinatorial synthesis matrix for generating a library of 3H- researchgate.netamazonaws.comnih.govoxadiazolo[4,3-a]pyridine derivatives.

Potential Applications of 3h 1 2 3 Oxadiazolo 4,3 a Pyridine in Advanced Chemical Research and Development

3H-nih.govnuph.edu.uaresearchgate.netOxadiazolo[4,3-a]pyridine as a Synthetic Building Block and Intermediate

The 3H- nih.govnuph.edu.uaresearchgate.netoxadiazolo[4,3-a]pyridine scaffold is a valuable building block in organic synthesis, offering a versatile platform for the creation of more complex molecules. Its fused ring system provides a rigid and predictable framework, which is advantageous for designing molecules with specific three-dimensional arrangements.

One of the primary applications of this scaffold is in the synthesis of novel heterocyclic compounds. The oxadiazole and pyridine (B92270) rings can be functionalized at various positions, allowing for the introduction of a wide range of substituents. This modularity enables the systematic exploration of chemical space and the fine-tuning of molecular properties. For instance, derivatives of the related nih.govnuph.edu.uaresearchgate.nettriazolo[4,3-a]pyridine have been synthesized through methods like the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration. organic-chemistry.orgresearchgate.net Other approaches include the CDI mediated tandem coupling and cyclization, which is efficient for both batch and continuous processes. organic-chemistry.org

The reactivity of the 3H- nih.govnuph.edu.uaresearchgate.netoxadiazolo[4,3-a]pyridine core itself can be harnessed in subsequent chemical transformations. The nitrogen and oxygen atoms within the heterocyclic system can act as nucleophiles or be involved in cycloaddition reactions, opening up avenues for the construction of diverse molecular architectures. The development of one-pot synthesis methods for substituted nih.govnuph.edu.uaresearchgate.nettriazolo[4,3-a]pyridines from readily available starting materials highlights the practicality and efficiency of using such scaffolds in synthetic chemistry. rsc.org

Ligand Design and Coordination Chemistry Involving 3H-nih.govnuph.edu.uaresearchgate.netOxadiazolo[4,3-a]pyridine

The nitrogen atoms within the 3H- nih.govnuph.edu.uaresearchgate.netoxadiazolo[4,3-a]pyridine scaffold make it an excellent candidate for ligand design in coordination chemistry. These nitrogen atoms can act as donor sites, coordinating to metal ions to form stable complexes. The specific arrangement of these nitrogen atoms within the fused ring system can lead to the formation of chelating ligands, which bind to a metal ion at multiple points, enhancing the stability of the resulting complex.

The ability to functionalize the pyridine and oxadiazole rings allows for the modulation of the ligand's electronic and steric properties. This, in turn, influences the properties of the metal complex, such as its catalytic activity, photophysical behavior, and magnetic properties. For example, a study on a novel class of nih.govnuph.edu.uaresearchgate.nettriazolo[4,3-a]pyridine-based compounds demonstrated that the nitrogen atoms of the triazole ring are responsible for coordination with the iron of a heme group. nih.gov

The structural rigidity of the scaffold is also a key feature in ligand design. It pre-organizes the donor atoms for metal binding, which can lead to high binding affinities and selectivities. This is particularly important in the design of catalysts where the geometry of the metal center is crucial for its reactivity.

Contribution to Materials Science and Organic Electronics (e.g., as fluorescent frameworks, OLEDs)

The unique photophysical properties of compounds containing the nih.govnuph.edu.uaresearchgate.netoxadiazolo[4,3-a]pyridine and related scaffolds have led to their exploration in materials science, particularly in the field of organic electronics. Many derivatives of fused pyridine systems exhibit fluorescence, making them suitable for applications such as organic light-emitting diodes (OLEDs).

For instance, derivatives of imidazo[1,2-a]pyridines, which share structural similarities, are known organic fluorophores. researchgate.netnih.gov Studies have shown that the fluorescence intensity and emission wavelength can be tuned by introducing different substituents onto the heterocyclic core. researchgate.netnih.gov This tunability is a critical aspect in the design of materials for OLEDs, as it allows for the generation of different colors of light.

The nih.govnuph.edu.uaresearchgate.nettriazolo[4,3-a]pyridine unit has been utilized as an electron-acceptor component in the synthesis of materials for OLEDs. nih.gov In a similar vein, nih.govnuph.edu.uaresearchgate.nettriazolo[1,5-a]pyridine-based host materials have been developed for green phosphorescent and delayed-fluorescence OLEDs, demonstrating high efficiency and low roll-off. nih.gov The thermal stability and charge-transporting properties of these materials are crucial for the performance and longevity of OLED devices. Research has shown that compounds incorporating these scaffolds can possess excellent thermal stability and balanced charge-transporting abilities. nih.gov

Below is a data table summarizing the fluorescence properties of some related heterocyclic compounds.

Compound FamilyKey FeaturesObserved FluorescencePotential Application
Imidazo[1,2-a]pyridinesSubstituent-dependent fluorescencePurple to blue light emissionBiomarkers, Photochemical Sensors
Oxazolo[4,5-b]pyridinesCharge transfer characterStrong fluorescence in solutionFluorescent Dyes
Isothiazolo[4,5-b]pyridinesSolvatochromismRed-shifted emission in polar solventsFluorescent Probes
nih.govnuph.edu.uaresearchgate.netTriazolo[1,5-a]pyridinesBipolar host materialsHigh efficiency green emissionOLEDs

Methodology Development Utilizing the 3H-nih.govnuph.edu.uaresearchgate.netOxadiazolo[4,3-a]pyridine Scaffold in Chemical Transformations

The 3H- nih.govnuph.edu.uaresearchgate.netoxadiazolo[4,3-a]pyridine scaffold is not only a target for synthesis but also a tool for the development of new chemical methodologies. Its unique reactivity can be exploited to facilitate novel chemical transformations. For example, the oxadiazole ring can undergo ring-opening reactions under specific conditions, providing access to new functional groups and molecular skeletons.

The development of synthetic routes to access the 3H- nih.govnuph.edu.uaresearchgate.netoxadiazolo[4,3-a]pyridine core itself often leads to the discovery of new and efficient chemical reactions. For example, the synthesis of related fused heterocyclic systems has led to the development of novel cyclization strategies. researchgate.net These methodologies can then be applied to the synthesis of other important classes of compounds.

Furthermore, the rigid and well-defined structure of the 3H- nih.govnuph.edu.uaresearchgate.netoxadiazolo[4,3-a]pyridine scaffold makes it an ideal platform for studying reaction mechanisms and developing new catalytic systems. By attaching reactive groups to the scaffold, it can be used as a molecular probe to investigate the intricacies of chemical transformations. The insights gained from these studies can lead to the development of more efficient and selective synthetic methods.

Future Directions and Emerging Research Avenues for 3h 1 2 3 Oxadiazolo 4,3 a Pyridine Chemistry

Development of Stereoselective and Asymmetric Synthetic Routes

While many synthetic methods for 1,2,4-oxadiazoles and their fused derivatives exist, the development of stereoselective and asymmetric routes for the 3H- nih.govresearchgate.netchim.itOxadiazolo[4,3-A]pyridine core remains a significant and largely unexplored frontier. The introduction of specific stereocenters can profoundly influence the biological activity and pharmacokinetic properties of a molecule.

Future research will likely focus on several strategies:

Chiral Starting Materials: A promising approach involves the use of enantiopure pyridine (B92270) precursors. By starting with a pyridine ring that already contains the desired stereocenter(s), the subsequent formation of the oxadiazole ring would yield a chiral fused product. This strategy has been successfully applied in the synthesis of other complex heterocycles, such as the facile synthesis of enantiopure 1-deoxyazasugars from chiral aziridine-2-carboxylates, which involves the formation of a fused ring system. nih.gov

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries attached to the pyridine or the acylating agent during cyclization could induce stereoselectivity. Similarly, the development of chiral catalysts for the key ring-forming steps is a highly attractive, albeit challenging, avenue. Research on the stereoselective synthesis of monoterpene-based 1,2,4-oxadiazoles has demonstrated that chirality can be effectively transferred from a natural product scaffold to an oxadiazole derivative. nih.gov In these syntheses, optically active monoterpenes were used as starting materials to create chiral ligands and synthons, indicating the feasibility of incorporating chirality into oxadiazole-containing molecules. nih.gov

Stereoselective Transformations: Post-synthesis modification of the fused scaffold using stereoselective reactions is another viable route. For instance, stereoselective dihydroxylation of an unsaturated precursor containing the 3H- nih.govresearchgate.netchim.itOxadiazolo[4,3-A]pyridine core could install new chiral centers with high specificity, a technique proven effective for monoterpene-based 1,2,4-oxadiazoles using reagents like OsO₄/NMO. nih.gov

The successful development of these methods will be crucial for systematically studying the structure-activity relationships of different stereoisomers and unlocking the full therapeutic potential of this heterocyclic system.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The 1,2,4-oxadiazole (B8745197) ring is known for its unique reactivity, including a propensity for rearrangement into more stable heterocyclic systems, largely due to the labile O-N bond. psu.edu Exploring these reactions within the constrained fused structure of 3H- nih.govresearchgate.netchim.itOxadiazolo[4,3-A]pyridine could provide access to novel and diverse chemical scaffolds.

Key areas for future investigation include:

Boulton-Katritzky Rearrangement (BKR): This thermal or base-catalyzed rearrangement is one of the most studied transformations of 1,2,4-oxadiazoles. chim.it It involves an internal nucleophilic substitution where a nucleophilic atom in a side chain at the C3 position attacks the N2 atom of the oxadiazole ring. chim.it Applying the BKR to derivatives of 3H- nih.govresearchgate.netchim.itOxadiazolo[4,3-A]pyridine could lead to the formation of novel fused heterocyclic systems, such as those containing imidazole (B134444) or triazole rings. chim.it

Photochemical Rearrangements: Irradiation of 1,2,4-oxadiazoles can induce various transformations, including ring contraction-ring expansion routes that can yield isomeric heterocycles like 1,3,4-oxadiazoles. chim.it Investigating the photochemical behavior of the 3H- nih.govresearchgate.netchim.itOxadiazolo[4,3-A]pyridine system could unveil new light-induced structural transformations, potentially useful in photopharmacology or materials science.

Tandem and Cascade Reactions: Developing one-pot reactions that combine the formation of the fused scaffold with subsequent transformations is a highly efficient strategy. For example, tandem reactions involving C-N coupling followed by a Boulton-Katritzky rearrangement have been used to synthesize related nih.govresearchgate.netchim.ittriazolo[1,5-a]pyridines. mdpi.com Similar cascade processes starting from functionalized pyridines could streamline the synthesis of complex derivatives from the 3H- nih.govresearchgate.netchim.itOxadiazolo[4,3-A]pyridine core.

Ring-Opening Reactions: Selective cleavage of the oxadiazole ring while preserving the pyridine core could serve as a powerful synthetic tool. This would allow the installation of new functional groups at the former ring junction, providing access to highly functionalized pyridine derivatives that are difficult to prepare using conventional methods.

Advanced Computational Predictions and Big Data Approaches for Scaffold Optimization

Computational chemistry and big data analytics are becoming indispensable tools in modern drug discovery and materials science. researchgate.net Applying these methods to the 3H- nih.govresearchgate.netchim.itOxadiazolo[4,3-A]pyridine scaffold can accelerate the discovery of new derivatives with desired properties, optimize existing leads, and provide insights into their mechanisms of action.

Future research in this area will likely encompass:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be constructed to correlate the structural features of 3H- nih.govresearchgate.netchim.itOxadiazolo[4,3-A]pyridine derivatives with their biological activity. A recent study on oxadiazolo pyridine derivatives as Ghrelin O-acyltransferase (GOAT) inhibitors successfully developed a robust QSAR model that identified key molecular descriptors like MLFER_E (related to electrostatic interactions) and XlogP (lipophilicity) as crucial for activity. nih.gov Such models can guide the design of new compounds with enhanced potency.

Table 1: Example of Statistical Parameters for a QSAR Model of Oxadiazolo Pyridine Derivatives nih.gov

ParameterValueDescription
0.8433Coefficient of determination for the training set.
Q²LOO0.8303Cross-validation coefficient (Leave-One-Out).
R²ext0.7712Coefficient of determination for the external test set.
CCCext0.8668Concordance Correlation Coefficient for the external test set.

Molecular Docking and Dynamics Simulations: These techniques can predict and analyze the binding modes of 3H- nih.govresearchgate.netchim.itOxadiazolo[4,3-A]pyridine derivatives within the active sites of biological targets. For instance, virtual screening and molecular docking were instrumental in identifying novel nih.govresearchgate.netchim.ittriazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents targeting the falcipain-2 enzyme. nih.govnih.gov Similar in silico approaches, followed by molecular dynamics simulations to assess complex stability, can prioritize candidates for synthesis and biological testing. nih.govnih.gov

Big Data and Machine Learning: The analysis of large chemical and biological datasets can uncover novel relationships between chemical structures and biological outcomes. drugdiscoverytrends.com By mining databases like ChEMBL and The Cancer Genome Atlas, researchers can identify potential new therapeutic applications for the 3H- nih.govresearchgate.netchim.itOxadiazolo[4,3-A]pyridine scaffold by matching its predicted molecular properties against disease fingerprints. drugdiscoverytrends.com This approach can repurpose existing chemical matter and guide the design of large, diverse virtual libraries for screening. drugdiscoverytrends.com

Integration of 3H-nih.govresearchgate.netchim.itOxadiazolo[4,3-A]pyridine into Complex Molecular Architectures and Hybrid Systems

The 3H- nih.govresearchgate.netchim.itOxadiazolo[4,3-A]pyridine scaffold can serve as a rigid and synthetically versatile building block for constructing larger, more complex molecules and molecular hybrids. The 1,2,4-oxadiazole ring is often employed as a stable bioisostere for amide or ester groups, providing a means to link different pharmacophores while improving metabolic stability. mdpi.commdpi.com

Future directions in this domain include:

Molecular Hybrids: The design and synthesis of hybrid molecules that covalently link the 3H- nih.govresearchgate.netchim.itOxadiazolo[4,3-A]pyridine core with other known pharmacophores is a promising strategy for developing multi-target agents or overcoming drug resistance. Research on related heterocyclic systems has demonstrated the viability of this approach. For example, hybrids of pyrazolo[3,4-b]pyridine and triazole have been designed as novel antibacterial agents. mdpi.com Similarly, linking the 3H- nih.govresearchgate.netchim.itOxadiazolo[4,3-A]pyridine scaffold to other heterocyclic motifs known for specific biological activities could yield novel therapeutic candidates. nih.govresearchgate.net

Scaffolds for Combinatorial Chemistry: The fused ring system is an excellent starting point for creating focused chemical libraries. By developing robust synthetic routes to a common intermediate, various substituents can be introduced at different positions on the scaffold, allowing for systematic exploration of the surrounding chemical space. The one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids demonstrates how such libraries can be efficiently generated. acs.org

Advanced Materials: The rigid, planar nature of the 3H- nih.govresearchgate.netchim.itOxadiazolo[4,3-A]pyridine core, combined with its potential for electronic modification through substitution, makes it an interesting candidate for applications in materials science. Similar nitrogen-containing fused heterocycles have been investigated as organic sensitizers for solar cells and as ligands in fluorescent sensors and catalysts. Exploring the photophysical and electronic properties of this scaffold could lead to the development of new functional materials.

Table 2: Examples of Heterocyclic Hybrid Molecules

Hybrid SystemComponent 1Component 2Potential ApplicationReference
Pyridine-Oxadiazole-Triazole HybridPyridine-1,3,4-oxadiazole1,2,3-TriazoleAnticancer researchgate.net
Pyrazolo[3,4-b]pyridine-Triazole HybridPyrazolo[3,4-b]pyridine1,2,3-TriazoleAntibacterial mdpi.com
Oxadiazole-Tetrazole Hybrid1,3,4-Oxadiazole (B1194373)TetrazoleAnticancer nih.gov
nih.govresearchgate.netchim.itTriazolo[4,3-a]pyridine-Sulfonamide Hybrid nih.govresearchgate.netchim.itTriazolo[4,3-a]pyridineSulfonamideAntimalarial nih.gov

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